N-(4-butylphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(4-butylphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The starting materials may include 4-butylaniline, 3,4-dimethoxybenzaldehyde, and other reagents. The key steps may involve:
Condensation Reaction: Combining 4-butylaniline with 3,4-dimethoxybenzaldehyde under acidic or basic conditions to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with hydrazine or its derivatives to form the pyridazinone ring.
Acetylation: The final step involves acetylation of the pyridazinone derivative to obtain the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated synthesis equipment may be used to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(4-butylphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: can be compared with other pyridazinone derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific structural features, such as the butyl group and the dimethoxyphenyl moiety, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C24H27N3O4 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C24H27N3O4/c1-4-5-6-17-7-10-19(11-8-17)25-23(28)16-27-24(29)14-12-20(26-27)18-9-13-21(30-2)22(15-18)31-3/h7-15H,4-6,16H2,1-3H3,(H,25,28) |
InChI Key |
WNRLLFXICAGSRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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